Fmoc-D-Ala-OPfp
Overview
Description
Fmoc-D-Ala-OPfp: (Fluorenylmethyloxycarbonyl-D-alanine pentafluorophenyl ester) is a derivative of alanine, an amino acid. It is commonly used in solid-phase peptide synthesis, a method for creating peptides and proteins. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during synthesis.
Mechanism of Action
Target of Action
Fmoc-D-Ala-OPfp, also known as Fmoc-D-alanine pentafluorophenyl ester , is primarily used in peptide synthesis. Its main targets are the amino acid residues in the peptide chain that it helps to form .
Mode of Action
this compound is a pre-formed pentafluorophenyl ester used for coupling of D-alanine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . The Fmoc group (Fluorenylmethyloxycarbonyl) acts as a protective group for the amino acid during the synthesis process. The OPfp (pentafluorophenyl ester) group enhances the coupling efficiency .
Biochemical Pathways
In the context of peptide synthesis, this compound participates in the formation of peptide bonds, which are the key biochemical pathways in protein synthesis. The compound enables the monitoring of amide bond formation through bromophenol blue .
Pharmacokinetics
Its solubility in dmf (dimethylformamide) is an important property for its use in peptide synthesis .
Result of Action
The primary result of this compound’s action is the efficient coupling of D-alanine residues in peptide chains. This contributes to the successful synthesis of peptides, which are integral components of proteins and play crucial roles in biological functions .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and solvent conditions. For instance, it is typically stored at a temperature of 15-25°C . The choice of solvent can also impact the efficiency of peptide bond formation, with DMF being a commonly used solvent .
Biochemical Analysis
Biochemical Properties
Fmoc-D-Ala-OPfp plays a crucial role in biochemical reactions, particularly in the formation of peptides. It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is primarily through aromatic π–π stacking and hydrogen bonding .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in peptide synthesis. It forms binding interactions with biomolecules during this process . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis
Transport and Distribution
The transport and distribution of this compound within cells and tissues are related to its role in peptide synthesis
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are related to its role in peptide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-D-Ala-OPfp is synthesized by reacting D-alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane. The resulting Fmoc-D-alanine is then reacted with pentafluorophenol (Pfp) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Ala-OPfp primarily undergoes substitution reactions, where the Fmoc group is removed to expose the amino group for further reactions. The compound can also participate in esterification and amidation reactions.
Common Reagents and Conditions:
Deprotection: The Fmoc group is removed using a base such as piperidine in a solvent like dimethylformamide (DMF).
Coupling: The pentafluorophenyl ester group reacts with amines to form amide bonds.
Major Products:
Deprotection: The removal of the Fmoc group yields D-alanine with a free amino group.
Coupling: The reaction with amines forms peptides or proteins with D-alanine residues.
Scientific Research Applications
Chemistry: Fmoc-D-Ala-OPfp is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .
Biology: In biological research, this compound is used to create peptides that can be used as probes or inhibitors in various biochemical assays. These peptides can help in studying protein-protein interactions and enzyme activities .
Medicine: The compound is used in the development of peptide-based drugs. Peptides synthesized using this compound can be tailored to target specific receptors or enzymes, making them potential candidates for therapeutic applications .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers ensures high efficiency and reproducibility .
Comparison with Similar Compounds
Uniqueness: this compound is unique in its use of D-alanine, which can impart different structural and functional properties to the synthesized peptides compared to those synthesized with L-alanine. This can be particularly useful in creating peptides with enhanced stability or altered biological activity.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXZXBGKOSXBFR-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584970 | |
Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125043-04-1 | |
Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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